molecular formula C17H19ClN4O2 B2989306 N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421461-68-8

N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2989306
CAS No.: 1421461-68-8
M. Wt: 346.82
InChI Key: BOPLBJLBYABELC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone substituted with a 2-chlorophenyl group at the amide nitrogen and a 1-methyl-6-oxopyridazinyl moiety at the piperidine ring.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-21-16(23)7-6-15(20-21)22-10-8-12(9-11-22)17(24)19-14-5-3-2-4-13(14)18/h2-7,12H,8-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPLBJLBYABELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C13H11ClN2O2C_{13}H_{11}ClN_2O_2, with a molecular weight of approximately 262.69 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, and a pyridazinone moiety that enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of piperidine have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group is believed to enhance this activity.

Anticancer Activity

The anticancer potential of this compound can be inferred from studies on related piperidine derivatives. Many such compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain thiazole-integrated compounds have shown promising results in inhibiting tumor growth . The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring play a crucial role in enhancing anticancer efficacy.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar scaffolds have shown strong inhibitory activities against AChE . Additionally, the compound's ability to bind with bovine serum albumin (BSA) suggests possible therapeutic applications in drug delivery systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of analogs related to this compound:

Study Findings
Study 1 Demonstrated significant antibacterial activity against Bacillus subtilis with IC50 values indicating effective concentration ranges.
Study 2 Investigated the anticancer properties on various cell lines; compounds showed IC50 values in the micromolar range, suggesting moderate potency.
Study 3 Focused on enzyme inhibition; reported strong AChE inhibition rates comparable to known inhibitors in clinical use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound shares key motifs with two documented analogs:

Compound Name Molecular Formula Molecular Weight Key Features Therapeutic Use CAS Number
N-(2-chlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide (Target) Not provided Not provided Piperidine-4-carboxamide, 2-chlorophenyl, 1-methyl-6-oxopyridazinyl Unknown (hypothesized CNS) Not provided
Otenabant Hydrochloride (CP-945,598) C25H25Cl2N7O•HCl 546.88 Piperidine-4-carboxamide, 4-(ethylamino), purin-6-yl, 2- and 4-chlorophenyl Obesity treatment 686347-12-6
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(1-methyl-6-oxopyridazinyl)piperidine-4-carboxamide C22H26N6O3 422.5 Piperidine-4-carboxamide, 1-methyl-6-oxopyridazinyl, dihydropyrazol-4-yl group Unknown 1421523-88-7

Key Observations :

  • Substituent Variations: The target compound and the analog in both feature a 1-methyl-6-oxopyridazinyl group, which may enhance hydrogen-bonding capacity compared to Otenabant’s purine ring. Otenabant includes a purin-6-yl group and ethylamino substitution, likely contributing to its cannabinoid receptor antagonism (linked to obesity treatment) .

Pharmacological and Functional Insights

  • Otenabant Hydrochloride: As a cannabinoid-1 receptor (CB1R) inverse agonist, it reduces appetite and weight gain. Its purine core and chlorophenyl substituents are critical for CB1R binding . The absence of a pyridazinyl group in Otenabant highlights how heterocyclic substitutions dictate target specificity.
  • Compound : The pyridazinyl group (shared with the target compound) is associated with kinase inhibition in other studies, suggesting possible applications in oncology or inflammation. However, the dihydropyrazol substituent’s role remains uncharacterized .
  • Target Compound : The 2-chlorophenyl group may enhance lipophilicity and blood-brain barrier penetration compared to the dihydropyrazol group in ’s analog. Its pyridazinyl motif could modulate kinase or protease activity, though experimental validation is required.

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